molecular formula C22H19N3O6S B4879175 methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate

methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate

Cat. No. B4879175
M. Wt: 453.5 g/mol
InChI Key: VOPWETFEVRLUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate, commonly known as Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been found to have anti-inflammatory effects and can reduce oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. It also reduces the levels of certain inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, it has been found to reduce oxidative stress, which can lead to a reduction in damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. It also has anti-inflammatory effects and can reduce oxidative stress. However, one of the limitations of using Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate in lab experiments is that it may have toxic effects on normal cells and tissues.

Future Directions

There are several future directions for the study of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate. One direction is to further investigate its potential use in cancer treatment and to develop more effective therapies based on its mechanism of action. Another direction is to study its potential use in the treatment of other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate and to determine its potential side effects on normal cells and tissues.
In conclusion, Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride, followed by the reaction of the resulting product with methyl 2-aminobenzoate. The final product is obtained by purification through recrystallization.

Scientific Research Applications

Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used in cancer research. It has also been studied for its potential use in the treatment of other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 2-[[4-(benzoylsulfamoyl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-31-21(27)18-9-5-6-10-19(18)24-22(28)23-16-11-13-17(14-12-16)32(29,30)25-20(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWETFEVRLUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[({4-[(phenylcarbonyl)sulfamoyl]phenyl}carbamoyl)amino]benzoate

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